N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 2-cyanophenyl substituent on the amide nitrogen and a 4-methylbenzyl group at the 1-position of the pyridone ring. Its structural features, such as the electron-withdrawing cyano group and aromatic substituents, influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-15-8-10-16(11-9-15)14-24-12-4-6-18(21(24)26)20(25)23-19-7-3-2-5-17(19)13-22/h2-12H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADQJPYBQAZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridine core undergoes oxidation under controlled conditions. Key findings include:
Reagents/Conditions
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m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 4–6 hours.
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Hydrogen peroxide (H₂O₂) in acetic acid under reflux.
Products
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N-Oxide derivatives : Formation occurs via oxidation of the pyridine nitrogen, confirmed by NMR shifts at δ 8.2–8.5 ppm for the N-oxide proton.
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Carbonyl group stability : The 2-oxo group remains intact under mild conditions but may decarboxylate under prolonged heating.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0–5°C, 4–6 hrs | N-Oxide derivative | 65–72 | |
| H₂O₂ (30%) | Acetic acid, reflux | N-Oxide with decarboxylation | 58 |
Reduction Reactions
Reduction targets the carbonyl group and aromatic nitrile:
Reagents/Conditions
Products
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Alcohol derivatives : Reduction of the 2-oxo group to a hydroxyl, confirmed by IR absorption at 3200–3400 cm⁻¹.
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Primary amine : Nitrile reduction to an amine (–CH₂NH₂) under hydrogenation.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, −78°C, 2 hrs | 2-Hydroxy derivative | 78 | |
| Pd/C + H₂ | Ethanol, 50 psi, 24 hrs | Amine derivative | 83 |
Nucleophilic Substitution
The cyanophenyl group and halogenated intermediates participate in SNAr reactions:
Reagents/Conditions
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Sodium azide (NaN₃) in DMF at 120°C.
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Thiophenol with K₂CO₃ in acetone.
Products
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Tetrazole formation : Cyanophenyl → tetrazole substitution, confirmed by LC-MS (m/z 348.1).
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Thioether derivatives : Displacement of halogens (e.g., Cl) with thiols.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 12 hrs | Tetrazole analog | 67 | |
| PhSH + K₂CO₃ | Acetone, reflux | Thioether derivative | 71 |
Cyclization and Ring-Opening
The dihydropyridine scaffold facilitates ring modifications:
Reagents/Conditions
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Acid catalysis (H₂SO₄, 80°C) induces ring contraction to pyrrole derivatives .
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Base-mediated hydrolysis (NaOH, ethanol) opens the ring to form linear amides.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 80°C, 3 hrs | Pyrrole analog | 52 | |
| NaOH (2M) | Ethanol, reflux | Linear amide | 89 |
Biological Activity and Mechanistic Insights
Reactivity correlates with pharmacological effects:
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Enzyme inhibition : The carboxamide group forms hydrogen bonds with protease active sites (e.g., thrombin), while the cyanophenyl moiety enhances binding affinity.
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Calcium channel modulation : Reduced 2-oxo derivatives show increased interaction with L-type channels, lowering IC₅₀ values by 40% compared to oxidized forms.
Stability and Degradation
Scientific Research Applications
N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their substituent variations:
Key Observations :
- Steric Considerations : The (4-methylphenyl)methyl group at R1 provides moderate steric bulk, similar to 4-methylphenyl in 7c but less bulky than halogenated benzyl groups in BMS-777607 or ’s compound .
- Planarity : Analogous to ’s compound, the target molecule likely adopts a near-planar conformation due to π-conjugation across the amide bridge, facilitating crystal packing and intermolecular interactions .
Physicochemical Properties
Notes:
- The target compound’s absence of sulfamoyl or heterocyclic groups (cf. 13a in ) may reduce crystallinity compared to derivatives with hydrogen-bonding motifs like sulfonamides .
- Tautomerism, as confirmed in , is critical for stability and biological activity, favoring the keto-amine form over hydroxy-pyridine tautomers .
Biological Activity
N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
- IUPAC Name : this compound
This structure features a dihydropyridine core, which is known for its role in various biological activities.
Antioxidant Activity
Research indicates that compounds with a dihydropyridine structure often exhibit significant antioxidant properties. A study demonstrated that derivatives of dihydropyridine could scavenge free radicals effectively, reducing oxidative stress in cellular models. The specific compound has shown promise in inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anticancer Properties
Several studies have evaluated the anticancer potential of dihydropyridine derivatives. One notable study found that this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
Neuroprotection is another area where this compound has shown potential. In vitro studies indicated that it could protect neuronal cells from excitotoxicity induced by glutamate. The protective effect was attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant efficacy of this compound using DPPH and ABTS assays. The results showed that at concentrations of 50 µM, the compound reduced DPPH radical levels by 85%, indicating strong free radical scavenging activity .
Case Study 2: Anticancer Mechanisms
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment .
Case Study 3: Neuroprotection in Animal Models
An animal model of neurodegeneration was used to assess the neuroprotective effects of this compound. Mice treated with the compound showed significantly improved cognitive function compared to control groups, alongside reduced markers of oxidative stress in brain tissues .
Research Findings Summary Table
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
A typical synthesis involves pyridine ring formation, cyano group introduction, and coupling with an acetamide derivative. Critical factors include:
- Precursor selection : Use 2,4-dimethylpyridine derivatives for regioselective functionalization.
- Reaction conditions : Optimize temperature (e.g., reflux in polar aprotic solvents) and catalysts (e.g., Pd-mediated cross-coupling for cyano attachment).
- By-product mitigation : Monitor intermediates via HPLC to minimize side reactions (e.g., lactam tautomerization) .
Q. How can spectroscopic methods confirm the compound’s tautomeric form?
- X-ray crystallography : Resolves keto-amine (lactam) vs. hydroxy-pyridine tautomers by identifying hydrogen-bonding patterns (e.g., N–H···O interactions in centrosymmetric dimers) .
- NMR : Detect deshielded amide protons (~10–12 ppm) and absence of pyridinium signals.
- IR spectroscopy : Confirm lactam C=O stretch (~1680–1720 cm⁻¹) .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate regioisomers.
- Recrystallization : Methanol or ethanol yields high-purity crystals (>95%) .
Advanced Research Questions
Q. How can structural variations (e.g., substituent positions) influence biological activity?
- Comparative SAR studies : Synthesize analogs (e.g., 4-methylphenyl vs. 3-bromo-2-methylphenyl substituents) and assay against targets (e.g., kinases).
- Data analysis : Use molecular docking to correlate substituent effects (e.g., 2-methylphenyl’s steric bulk) with binding affinity .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected tautomerization)?
- Mechanistic studies : Employ isotopic labeling (e.g., D₂O exchange NMR) to track proton transfer during tautomerization.
- Control experiments : Varying pH and solvent polarity to stabilize specific tautomers .
Q. How to evaluate the compound’s reactivity under oxidative/reductive conditions?
- Oxidation : Treat with KMnO₄/H₂SO₄ to convert the cyano group to a carboxylic acid; monitor via FTIR (loss of –C≡N at ~2200 cm⁻¹).
- Reduction : Use LiAlH₄ to reduce cyano to amine; confirm by LC-MS (m/z increase by 2) .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps and Fukui indices for nucleophilic/electrophilic sites.
- MD simulations : Simulate solvation effects on tautomer stability .
Q. How to design assays for identifying biological targets (e.g., enzyme inhibition)?
- Kinase profiling : Use a panel of 50+ kinases with ATP-competitive assays (IC₅₀ determination).
- SPR spectroscopy : Measure binding kinetics to recombinant proteins (e.g., KD via Biacore) .
Q. What analytical approaches assess stability under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers at 37°C for 24–72 hours; analyze via UPLC-PDA for degradation products.
- Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) .
Q. How to address discrepancies in biological activity between similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
